3-Aminocyclohexanol
Overview
Description
3-Aminocyclohexanol is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical products. It serves as a building block for the creation of complex molecules, including pharmaceuticals and materials with unique chemical properties.
Synthesis Analysis
The synthesis of derivatives of 3-aminocyclohexanol has been explored through various methods. One approach involves the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which facilitates the synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol with high diastereomeric excess . Another method includes the use of FeCl3/SiO2 nanoparticles as a catalyst for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters through a one-pot three-component condensation reaction, which offers advantages such as high yields and the use of inexpensive and reusable catalysts . Additionally, the reaction of cyclohexylisocyanide with 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives has been used to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids efficiently .
Molecular Structure Analysis
The molecular structure of 3-aminocyclohexanol derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized products in the study involving cyclohexylisocyanide were characterized by IR, 1H, 13C NMR, and mass spectroscopy, as well as CHN-O analysis . X-ray crystallography has also been employed to investigate the conformational properties of stereoisomeric derivatives, revealing the existence of bisaxial and trisaxial conformations stabilized by intramolecular hydrogen bonds in aprotic solvents .
Chemical Reactions Analysis
3-Aminocyclohexanol and its derivatives participate in a variety of chemical reactions. The solvomercuration reaction of cyclohexenols has been used to yield cis/trans-diols, which can then be converted into cis-amino alcohols through SN2 reactions followed by reduction with LiAlH4 . The reactivity of these compounds allows for the creation of diverse molecular structures, as demonstrated by the synthesis of 3-aminocyclopenta[b]indoles through a formal [3+2] cycloaddition reaction catalyzed by a chiral phosphoric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminocyclohexanol derivatives are influenced by their molecular structure. For example, the conformational analysis of these compounds has shown that different solvent environments can lead to the predominance of various conformations, which can affect their reactivity and physical properties . The crystal structure of 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-1-cyclohexene revealed a distorted ring structure and steric effects that impact bond lengths, which could influence the compound's chemical behavior .
Scientific Research Applications
Chiral Separation and Synthesis : Brocklehurst et al. (2011) demonstrated the use of 3-Aminocyclohexanol in the preparative-scale synthesis of (1S,3S)-3-aminocyclohexanol. They employed enzymatic kinetic resolution and diastereoisomeric salt formation as complementary methods for chiral separation of cis-/trans-enantiomers of 3-Aminocyclohexanol (Brocklehurst et al., 2011).
Intermediate in Medicinal Chemistry : Álvarez-Pérez and Marco-Contelles (2009) described the synthesis of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride, highlighting its potential as an intermediate in medicinal chemistry due to its tolerance of a broad variety of functional groups and scalability (Álvarez-Pérez & Marco-Contelles, 2009).
Ligands in Asymmetric Catalysis : Schiffers et al. (2006) developed a method for the resolution of racemic 2-aminocyclohexanol derivatives, delivering enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, showcasing the versatility of 3-Aminocyclohexanol derivatives in this field (Schiffers et al., 2006).
Enzymatic Acylation : Levy, Gonzalo, and Gotor (2004) reported on the enzymatic acylation of N-protected cis-and trans-1,3-aminocyclohexanols, achieving high enantioselectivities and obtaining enantiomerically pure 3-aminocyclohexanols (Levy, Gonzalo, & Gotor, 2004).
Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of some 3-aminocyclohexenones, demonstrating their potential in the field of photochemistry (Cantrell, 1971).
properties
IUPAC Name |
3-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902517 | |
Record name | NoName_3027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclohexanol | |
CAS RN |
6850-39-1 | |
Record name | 3-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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